4-(氯甲基)-2,6-二羟基苯甲醛

描述

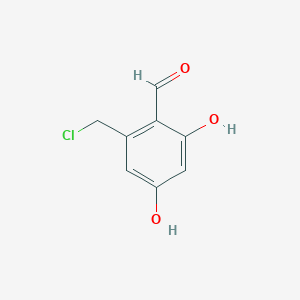

“4-(chloromethyl)-2,6-dihydroxybenzaldehyde” is likely an organic compound that contains a benzene ring with a chloromethyl (-CH2Cl) group at the 4th position, hydroxyl (-OH) groups at the 2nd and 6th positions, and an aldehyde (-CHO) group .

Molecular Structure Analysis

The molecular structure of “4-(chloromethyl)-2,6-dihydroxybenzaldehyde” would consist of a benzene ring substituted with a chloromethyl group, two hydroxyl groups, and an aldehyde group . The exact spatial arrangement would depend on the specific synthesis method used.

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The aldehyde group could undergo nucleophilic addition reactions . The chloromethyl group could participate in substitution reactions . The hydroxyl groups could be involved in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(chloromethyl)-2,6-dihydroxybenzaldehyde” would depend on its molecular structure. It’s likely to be a solid under normal conditions . Its solubility in water and organic solvents, melting point, boiling point, and other properties would need to be determined experimentally .

科学研究应用

色谱分析

Korhonen 和 Knuutinen (1984) 探索了氯化 4-羟基苯甲醛的气液色谱分析,包括 4-(氯甲基)-2,6-二羟基苯甲醛。他们研究了这些化合物在非极性 SE-30 毛细管色谱柱上在不同条件下的分离,提供了对氯化苯甲醛保留行为的见解 (Korhonen & Knuutinen, 1984)。

光谱研究

E. Kolehmainen 等人 (1995) 对与 4-(氯甲基)-2,6-二羟基苯甲醛密切相关的氯化 3,4-二羟基苯甲醛进行了详细的 1H、13C 和 17O NMR 光谱研究。他们的研究为这些化合物的谱学特征提供了宝贵的见解,这对于理解其化学行为至关重要 (Kolehmainen 等人,1995)。

化学还原和光稳定性

M. Arsenyev 等人 (2016) 研究了 4,6-二叔丁基-2,3-二羟基苯甲醛(一种与 4-(氯甲基)-2,6-二羟基苯甲醛结构相关的化合物)中醛基的还原。他们的研究重点是转化为邻苯醌并分析这些化合物的耐光性,有助于理解相关苯甲醛中的化学稳定性 (Arsenyev 等人,2016)。

席夫碱大环配合物的合成

Huiyong Chen 等人 (2014) 研究了使用侧臂二醛(包括 4-(氯甲基)-2,6-二羟基苯甲醛的衍生物)制备新型席夫碱大环配合物。他们的工作有助于开发在催化和材料科学中具有潜在应用的新材料 (Chen 等人,2014)。

电催化活性研究

F. Pariente 等人 (1996) 探索了类似于 4-(氯甲基)-2,6-二羟基苯甲醛的二羟基苯甲醛异构体对 NADH 氧化的电催化活性。这项研究对于基于酶活性的生物传感器的开发具有重要意义 (Pariente 等人,1996)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(chloromethyl)-4,6-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-3-5-1-6(11)2-8(12)7(5)4-10/h1-2,4,11-12H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREOUOZRUNZLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CCl)C=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloromethyl-4,6-dihydroxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?

A1: The molecular formula of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde is C8H7ClO3. Its molecular weight is 186.59 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers don't offer specific spectroscopic data for 4-(chloromethyl)-2,6-dihydroxybenzaldehyde, they highlight the use of various techniques like NMR (1H NMR, 13C NMR) [] and mass spectrometry (MS) [] for characterizing similar compounds. These techniques can be applied to elucidate the structure of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde as well.

Q3: What types of reactions can 4-(chloromethyl)-2,6-dihydroxybenzaldehyde undergo?

A3: The presence of the chloromethyl group makes 4-(chloromethyl)-2,6-dihydroxybenzaldehyde susceptible to nucleophilic substitution reactions. This allows for the replacement of the chlorine atom with various nucleophiles, providing a route to diversely functionalized derivatives. Additionally, the aldehyde functionality can participate in reactions like condensations and reductions, further expanding its synthetic utility. [, , , ]

Q4: Is there any information on the use of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde in polymer synthesis?

A4: While not directly mentioned, the research papers suggest potential applications of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde in polymer synthesis. For example, it could be used as a monomer in polymerization reactions to incorporate specific functionalities into the polymer backbone. Additionally, it could be used to modify existing polymers via reactions with the chloromethyl group. [, , ]

Q5: What are the potential applications of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?

A5: The diverse reactivity of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde makes it a valuable building block for various applications. It holds potential in:

- Medicinal Chemistry: As a starting material for synthesizing novel drug candidates, especially those targeting interactions with enzymes or receptors. [, , , , ]

- Materials Science: For developing new polymers and functional materials with tailored properties. [, , ]

- Chemical Biology: As a probe for studying biological processes, for example, by incorporating it into biomolecules to track their fate or modify their function. [, , ]

Q6: How can computational chemistry be used to study 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?

A6: Computational chemistry techniques like molecular modeling, docking studies, and QSAR can be employed to:

- Predict reactivity: Simulating reactions and predicting reaction outcomes. [, ]

- Study interactions: Understanding its binding affinity and interactions with potential targets like enzymes or receptors. [, , ]

- Design analogs: Developing new derivatives with improved properties like enhanced potency or selectivity. [, ]

Q7: Is there any information on the safety profile or toxicity of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?

A7: The provided research papers do not include specific toxicity data for 4-(chloromethyl)-2,6-dihydroxybenzaldehyde. Given its chemical structure and reactivity, it is crucial to handle it with caution. Appropriate safety measures and risk assessments should be implemented when working with this compound. Further research is required to establish its toxicological profile and environmental impact. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425110.png)

![N'-[(2-methoxyphenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425131.png)

![N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6425146.png)

![13-{[3-(diethylamino)propyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6425164.png)

![6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B6425172.png)

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate](/img/structure/B6425178.png)

![N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6425189.png)

![N-[4-(thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6425197.png)

![N-[(1,4-dioxan-2-yl)methyl]-1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6425199.png)

![3,4-difluoro-N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)benzamide](/img/structure/B6425207.png)

![4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine](/img/structure/B6425213.png)

![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B6425214.png)